molecular formula C19H24N2O B12477485 1,3-Bis(1-phenylpropan-2-yl)urea

1,3-Bis(1-phenylpropan-2-yl)urea

Cat. No.: B12477485
M. Wt: 296.4 g/mol
InChI Key: ZTPZWUDSURJLNZ-UHFFFAOYSA-N
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Description

1,3-Bis(1-phenylpropan-2-yl)urea is an organic compound with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol It is known for its unique structure, which includes two phenylpropan-2-yl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(1-phenylpropan-2-yl)urea can be synthesized through the reaction of 1-phenylpropan-2-amine with isocyanates . The reaction typically involves the use of solvents such as dichloromethane or toluene and is carried out under controlled temperature conditions to ensure high yields.

Industrial Production Methods: Industrial production of this compound often involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent . This method is preferred due to its efficiency and the relatively mild reaction conditions required. The reaction is typically conducted in large-scale reactors with continuous monitoring of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(1-phenylpropan-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Bis(1-phenylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,3-Bis(1-phenylpropan-2-yl)urea can be compared with other similar compounds, such as:

Uniqueness: The presence of the phenylpropan-2-yl groups in this compound imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1,3-bis(1-phenylpropan-2-yl)urea

InChI

InChI=1S/C19H24N2O/c1-15(13-17-9-5-3-6-10-17)20-19(22)21-16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H2,20,21,22)

InChI Key

ZTPZWUDSURJLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)NC(C)CC2=CC=CC=C2

Origin of Product

United States

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